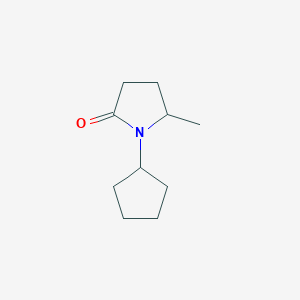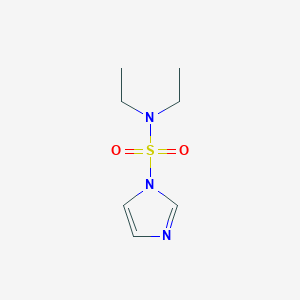
1-(Diethylsulfamoyl)imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diethylsulfamoyl)imidazole is a compound that belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms Imidazoles are known for their versatility and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diethylsulfamoyl)imidazole typically involves the reaction of imidazole with diethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Imidazole+Diethylsulfamoyl chloride→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Diethylsulfamoyl)imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of sulfide derivatives.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the diethylsulfamoyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Diethylsulfamoyl)imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(Diethylsulfamoyl)imidazole involves its interaction with molecular targets such as enzymes and receptors. The diethylsulfamoyl group can enhance the binding affinity of the compound to its target, leading to inhibition or activation of biological pathways. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex.
Comparaison Avec Des Composés Similaires
- 1-(Dimethylsulfamoyl)imidazole
- 1-(Diethylsulfamoyl)benzimidazole
- 1-(Diethylsulfamoyl)pyrazole
Comparison: 1-(Diethylsulfamoyl)imidazole is unique due to the presence of the diethylsulfamoyl group, which imparts distinct chemical properties compared to its analogs. For example, 1-(Dimethylsulfamoyl)imidazole has a smaller alkyl group, which may affect its solubility and reactivity. The benzimidazole and pyrazole derivatives have different ring structures, leading to variations in their chemical behavior and applications.
Propriétés
Formule moléculaire |
C7H13N3O2S |
|---|---|
Poids moléculaire |
203.26 g/mol |
Nom IUPAC |
N,N-diethylimidazole-1-sulfonamide |
InChI |
InChI=1S/C7H13N3O2S/c1-3-9(4-2)13(11,12)10-6-5-8-7-10/h5-7H,3-4H2,1-2H3 |
Clé InChI |
DBVABCQDBPCMKS-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)S(=O)(=O)N1C=CN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3'-Bromo-5'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12865590.png)
![[(1S,3E)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B12865594.png)
![2-Bromo-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12865596.png)
![13-hydroxy-10,16-dimethyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12865598.png)
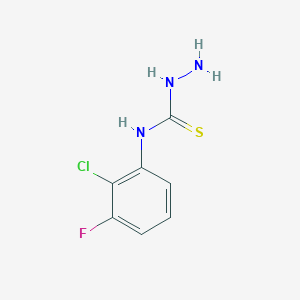
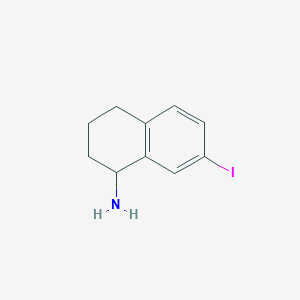
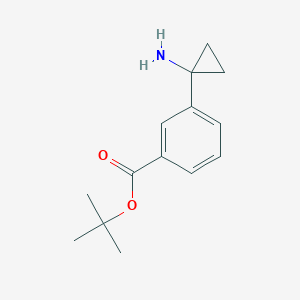
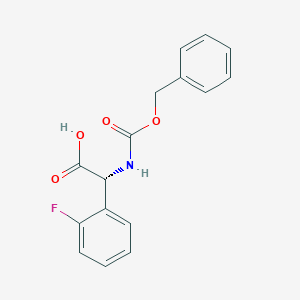

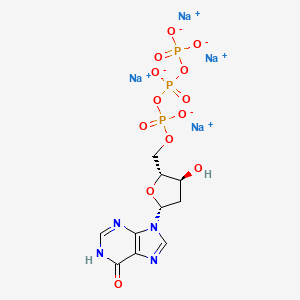
![3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B12865644.png)
![3-Ethoxy-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B12865645.png)
